8-Fluoro-2-methylquinoline
CAS No.: 46001-36-9
Cat. No.: VC2369583
Molecular Formula: C10H8FN
Molecular Weight: 161.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 46001-36-9 |
---|---|
Molecular Formula | C10H8FN |
Molecular Weight | 161.18 g/mol |
IUPAC Name | 8-fluoro-2-methylquinoline |
Standard InChI | InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 |
Standard InChI Key | HJHYMLQMBHHNRJ-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=CC=C2F)C=C1 |
Canonical SMILES | CC1=NC2=C(C=CC=C2F)C=C1 |
Introduction
Chemical Structure and Properties
8-Fluoro-2-methylquinoline (CAS: 46001-36-9) is a heterocyclic compound belonging to the quinoline family. The presence of fluorine at the 8-position significantly alters the electronic properties of the quinoline ring system, affecting its reactivity, metabolic stability, and binding affinity to biological targets.
Physical and Chemical Properties
The physical and chemical properties of 8-Fluoro-2-methylquinoline are summarized in the following table:
Property | Description |
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Chemical Formula | C₁₀H₈FN |
Molecular Weight | 161.18 g/mol |
Physical State | Solid at room temperature |
Chemical Structure | Quinoline ring with fluorine at position 8 and methyl at position 2 |
Solubility | Soluble in organic solvents like dichloromethane, chloroform, and DMSO |
Stability | Stable under normal laboratory conditions |
The fluorine atom in this compound contributes to its enhanced metabolic stability, which is a desirable characteristic in drug development. The fluorine substituent also affects the electron distribution within the molecule, influencing its interactions with biological targets.
Synthesis Methods
Several synthetic routes have been established for the preparation of 8-Fluoro-2-methylquinoline and its derivatives. These methods have been optimized to ensure high yield and purity.
Common Synthetic Approaches
One common approach for synthesizing 8-Fluoro-2-methylquinoline involves the reaction of 2-fluoroaniline with crotonaldehyde in the presence of hydrochloric acid and toluene. This reaction is typically conducted at elevated temperatures (approximately 100°C) for about 2 hours under nitrogen atmosphere with vigorous stirring.
The synthesis pathway can be summarized as follows:
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Reaction of 2-fluoroaniline with crotonaldehyde
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Cyclization in acidic conditions
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Purification steps to obtain the final product
For derivatives such as 8-fluoro-3-hydroxy-2-methylquinoline, the Pfitzinger reaction has been employed. In one documented synthesis, 7-fluoroindoline-2,3-dione was reacted with 1-chloropropan-2-one in the presence of aqueous calcium oxide at 80°C to produce 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid .
Chemical Reactivity
Major Reaction Pathways
8-Fluoro-2-methylquinoline undergoes several characteristic reactions that are typical of quinoline derivatives, though modified by the presence of the fluorine substituent.
The common reaction pathways include:
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Oxidation: Formation of quinoline N-oxide derivatives
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Reduction: Production of dihydroquinoline derivatives
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Substitution: Various substituted quinoline derivatives with different functional groups
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Decarboxylation: As seen in the conversion of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid to 8-fluoro-2-methylquinolin-3-ol at elevated temperatures (210°C) in nitrobenzene
Reactivity of Structural Components
The quinoline core of the molecule exhibits aromatic properties, while the fluorine atom affects the electron distribution and reactivity of neighboring positions. The methyl group at position 2 can undergo oxidation to form carboxylic acid derivatives, which are useful intermediates in further functionalization reactions.
Applications in Scientific Research
8-Fluoro-2-methylquinoline serves as an important building block in the synthesis of more complex fluorinated quinoline derivatives with diverse applications.
Synthetic Chemistry Applications
The compound is extensively used as a precursor in organic synthesis, particularly for creating more complex quinoline-based structures. Its reactivity at various positions allows for selective functionalization to produce compounds with tailored properties .
Material Science Applications
Although specific data on material science applications of 8-Fluoro-2-methylquinoline itself is limited in the provided search results, quinoline derivatives in general are known to be used in:
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Development of liquid crystal materials
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Production of specialized dyes
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Creating agrochemical compounds with enhanced efficacy
Pharmaceutical and Biological Applications
The incorporation of fluorine into heterocyclic compounds like quinoline has become a common strategy in medicinal chemistry, as it often improves metabolic stability and binding affinity to target proteins.
Antimicrobial Activity
Derivatives of 8-Fluoro-2-methylquinoline have been investigated for their antimicrobial properties. For example, 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains including Escherichia coli, Proteus mirabilis, Bacillus subtilis, and Staphylococcus albus .
Antifungal Properties
The same derivatives mentioned above have also been screened for antifungal activity against Aspergillus niger, demonstrating the potential of 8-Fluoro-2-methylquinoline-based compounds in combating fungal infections .
Derivatives and Structural Analogs
Several derivatives of 8-Fluoro-2-methylquinoline have been synthesized and characterized, expanding the chemical space around this core structure.
4-Amino-8-fluoro-2-methylquinoline
This derivative (CAS: 288151-34-8) has been extensively studied and characterized. It has a molecular formula of C₁₀H₉FN₂ and a molecular weight of 176.19 g/mol . This compound is primarily used in industrial and scientific research applications .
8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid
This derivative has been synthesized via the Pfitzinger reaction using 7-fluoroindoline-2,3-dione and 1-chloropropan-2-one in the presence of aqueous calcium oxide .
8-Fluoro-2-methylquinolin-3-ol
This compound can be obtained through decarboxylation of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid in nitrobenzene at 210°C .
Related Bromo Derivatives
Several bromo analogs related to 8-Fluoro-2-methylquinoline have been documented, including:
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3-Bromo-8-fluoro-2-methylquinoline (CAS: 1259519-95-3)
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4-Bromo-8-fluoro-2-methylquinoline (CAS: 1070879-49-0)
These bromo derivatives provide additional synthetic versatility for further functionalization and structure-activity relationship studies.
Recent Research Findings
Recent research has focused on developing more complex derivatives of 8-Fluoro-2-methylquinoline with enhanced biological activities.
Synthesis of Novel Antimicrobial Agents
A significant research finding involves the synthesis and characterization of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. These compounds have been systematically evaluated for their antimicrobial properties against various bacterial and fungal strains .
The synthetic route for these derivatives involves multiple steps, starting with the Pfitzinger reaction to form 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid, followed by decarboxylation and selective aromatic nucleophilic substitution reactions .
Structure-Activity Relationship Studies
Structure-activity relationship studies on these compounds have helped identify key structural features that contribute to their biological activity. The presence of the 8-fluoro-2-methyl substituents on the quinoline core appears to play a significant role in determining the antimicrobial efficacy of these compounds .
Analytical Methods for Characterization
The characterization of 8-Fluoro-2-methylquinoline and its derivatives typically involves a combination of spectroscopic techniques.
Spectral Analysis
For instance, the 1H NMR spectrum of 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline shows a characteristic singlet at δ 2.75 integrated for three protons, which is assigned to the methyl protons of the quinoline C-2 methyl group . This type of detailed spectral analysis is essential for confirming the structure and purity of synthesized compounds.
Other analytical methods commonly employed include:
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Mass spectrometry
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Infrared spectroscopy
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X-ray crystallography (for solid-state structure determination)
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Elemental analysis
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